(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-8(12(16)17)6-13-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHXEJUMAMZEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855766 | |
| Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-58-5 | |
| Record name | {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 5-Methyl-6-aminopyridin-3-yl Triflate
The amino and methyl groups are introduced onto a pyridine precursor. For example, nitration of 3-bromo-5-methylpyridine at position 6, followed by reduction to the amine, yields 6-amino-5-methylpyridin-3-yl bromide. Conversion to the triflate using triflic anhydride enhances reactivity for cross-coupling.
Step 2: Boc Protection of the Amino Group
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction completion is confirmed by the disappearance of the amine signal in NMR.
Step 3: Miyaura Borylation
The triflate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). Optimized conditions include:
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Base : KOAc (3 equiv)
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Solvent : 1,4-dioxane
Hydrolysis of the boronate ester to the boronic acid is achieved with HCl (1M) in THF/water (3:1), yielding the target compound in 65–72% overall yield (Table 1).
Table 1: Miyaura Borylation Optimization
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | 72 |
| 3 mol% Pd(dppf)Cl₂ | 58 | |
| Solvent | 1,4-Dioxane | 72 |
| Toluene | 64 | |
| Borylation Time | 12 hours | 72 |
| 8 hours | 68 |
Synthetic Route 2: Early Boronate Ester Intermediate
This method prioritizes boronic acid installation early in the synthesis, minimizing exposure of the boronic acid to harsh conditions.
Step 1: Synthesis of 3-Bromo-5-methylpyridine
Commercial 3-bromo-5-methylpyridine serves as the starting material. Bromine at position 3 facilitates subsequent cross-coupling.
Step 2: Suzuki-Miyaura Coupling with Boronate Ester
Coupling with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate under microwave conditions (100°C, 1 hour) introduces the boronate ester. Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2M) in dioxane/water (4:1) afford the intermediate in 89% yield.
Step 3: Boc Protection and Oxidation
The dihydropyridine intermediate is oxidized to the aromatic pyridine using MnO₂, followed by Boc protection of the amine. Deprotection of the boronate ester with HCl yields the boronic acid. This route achieves a 68% overall yield but requires careful handling of air-sensitive intermediates.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
Critical Reaction Optimization Insights
Solvent Effects on Boc Protection
Polar aprotic solvents (e.g., dichloromethane) improve Boc anhydride solubility, while toluene minimizes side reactions during Curtius rearrangements.
Chemical Reactions Analysis
Types of Reactions
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc protecting group.
Major Products Formed
Boronic Esters: Formed from the oxidation of the boronic acid moiety.
Free Amines: Obtained after deprotection of the Boc group.
Scientific Research Applications
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical transformations .
Comparison with Similar Compounds
Key Features:
- BOC Protection : The tert-butoxycarbonyl group protects the amine, enhancing stability during synthetic processes such as Suzuki-Miyaura cross-couplings, which are pivotal in pharmaceutical and materials science applications .
- Applications: Widely used in intermediate synthesis for drugs and agrochemicals, with suppliers like Shanghai Yuanye Bio-Technology and CHEMLYTE SOLUTIONS CO., LTD., highlighting its industrial relevance .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid with analogous pyridine boronic acids:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₇BN₂O₄ | 252.08 | 1356087-58-5 | 3-Boronic acid, 5-Me, 6-BOC-NH₂ | Boronic acid, BOC-amine, methyl |
| (3-BOC-amino-pyridin-4-yl)boronic acid | C₁₀H₁₅BN₂O₄ | 238.05 | 227473-82-7 | 3-BOC-NH₂, 4-Boronic acid | Boronic acid, BOC-amine |
| (4-BOC-amino-6-Me-pyridin-3-yl)boronic acid | C₁₁H₁₇BN₂O₄ | 252.08 | 1310384-83-8 | 3-Boronic acid, 4-BOC-NH₂, 6-Me | Boronic acid, BOC-amine, methyl |
| [6-(4-BOC-piperazin-1-yl)pyridin-3-yl]boronic acid | C₁₄H₂₂BN₃O₄ | 307.16 | 919347-67-4 | 3-Boronic acid, 6-piperazine-BOC | Boronic acid, BOC-piperazine |
| [6-(Dimethylamino)pyridin-3-yl]boronic acid | C₇H₁₁BN₂O₂ | 165.99 | 579525-46-5 | 3-Boronic acid, 6-NMe₂ | Boronic acid, dimethylamine |
Physicochemical Properties
- Stability: BOC-protected amines are stable under basic conditions but susceptible to acid hydrolysis, whereas dimethylamino groups are stable across a wider pH range .
Biological Activity
(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid, also known by its CAS number 883231-20-7, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a pyridine ring and a boronic acid functional group, positions it as a candidate for various therapeutic applications, particularly in oncology and biochemistry.
The molecular formula of this compound is C₁₀H₁₅BN₂O₄, with a molecular weight of approximately 238.05 g/mol. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine, which can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅BN₂O₄ |
| Molecular Weight | 238.05 g/mol |
| CAS Number | 883231-20-7 |
| Boiling Point | Not available |
| Solubility | High |
The biological activity of boronic acids often relates to their ability to interact with enzymes and proteins through reversible covalent bonding. Specifically, this compound may act as an inhibitor of proteasomes or specific kinases, thereby influencing cellular signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various boronic acids, including derivatives similar to this compound. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.
-
Inhibition of Cell Proliferation :
- Studies report that related compounds exhibit IC50 values ranging from 0.126 μM to higher values depending on the specific structure and substituents present .
- The selectivity index for these compounds indicates a preference for cancerous cells over non-cancerous cells, suggesting potential for targeted therapy.
- Mechanistic Insights :
Off-target Effects
While the primary focus is on anticancer properties, there are indications that this compound may also exhibit off-target effects, including inhibition of matrix metalloproteinases (MMPs), which play roles in tumor metastasis . This dual activity could enhance its therapeutic profile but also necessitates careful evaluation to avoid adverse effects.
Case Studies
- Study on MDA-MB-231 Cells :
- In Vivo Models :
Q & A
Q. Key Considerations :
- Temperature control (<0°C during BOC protection to prevent side reactions).
- Use of anhydrous solvents to avoid hydrolysis of the boronic acid .
Basic: Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- FT-IR : Identify B–O stretching (~1340 cm⁻¹) and N–H bending (~1530 cm⁻¹) .
- HPLC-MS : Assess purity and detect trace impurities (e.g., deprotected amine or residual catalysts) .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation or hydrolysis of the boronic acid .
- Handling : Use gloveboxes or fume hoods for synthesis and weighing. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the BOC group .
Advanced: How do substituents on the pyridine ring (e.g., methyl, BOC-amino) influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Answer:
The substituents modulate electronic and steric effects:
- Methyl Group : Enhances steric hindrance, slowing coupling rates but improving regioselectivity.
- BOC-Amino Group : Electron-withdrawing effect activates the boronic acid for coupling, though steric bulk may reduce yields with bulky aryl halides.
Q. Optimization Strategies :
- Use Pd(PPh₃)₄ or SPhos ligands to mitigate steric effects.
- Adjust solvent polarity (e.g., DMF for polar substrates, toluene for nonpolar) .
Table 1 : Reactivity Comparison of Analogous Boronic Acids
Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses involving BOC-protected intermediates?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr for conventional heating) and minimizes decomposition .
- Catalyst Screening : Test PdCl₂(dppf) or XPhos for sterically hindered couplings .
- Workup Optimization : Use aqueous NaHCO₃ washes to remove unreacted boronate esters and stabilize the boronic acid .
Case Study :
A 15% yield improvement was achieved by replacing THF with DME/H₂O (3:1) in Suzuki couplings, enhancing boronic acid solubility .
Advanced: How should researchers resolve contradictory biological activity data when comparing structural analogs?
Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Experimental Validation :
Example : Fluorine substitution in 6-fluoro-5-methylpyridin-3-ylboronic acid increased enzyme inhibition by 40% compared to the methyl-only analog, highlighting electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
